|Molecular Weight||16.043 g/mol|
3.5 mL/100 mL at 63° F (NTP, 1992)
In water, 22 mg/L at 25 °C
Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol
0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C
0.022 mg/mL at 25 °C
Solubility in water, ml/100ml at 20 °C: 3.3
Carbon: Definition and Background
Carbon is an element with the symbol C and atomic number 6. It is an essential building block of life and is present in all known living organisms. Carbon is the fourth most abundant element in the universe, after hydrogen, helium, and oxygen. It exists in several forms, including graphite, diamond, and amorphous carbon.
The history of carbon dates back to ancient times when it was first discovered in its amorphous form. In the 18th century, graphite was identified as another form of carbon. In the 20th century, carbon fibers and fullerenes, a type of carbon molecule formed by the bonding of carbon atoms in a hollow sphere or tube, were discovered.
Physical and Chemical Properties
Carbon has a unique ability to form covalent bonds with other carbon atoms and other elements. This ability leads to the formation of many complex molecules that have a variety of physical and chemical properties.
The most common form of carbon is graphite, which consists of layers of carbon atoms arranged in a hexagonal lattice. Graphite is a soft, black material that is used in pencils, lubricants, and electrodes.
Diamond is another form of carbon that has a high melting point and is one of the hardest materials known to man. It is used in cutting tools, abrasives, and jewelry.
Carbon can also form different allotropes, such as carbon nanotubes, graphene, and fullerenes. These allotropes have unique physical and chemical properties that make them useful in various applications, such as electronics, nanotechnology, and energy storage.
Synthesis and Characterization
Carbon can be synthesized from several sources, including natural gas, coal, petroleum, and biomass. The most common method of synthesizing carbon is through the combustion of fossil fuels, which produces carbon dioxide (CO2).
Carbon can also be synthesized through chemical vapor deposition (CVD) and other methods, such as pyrolysis and plasma-enhanced chemical vapor deposition (PECVD). These methods allow for the precise control of carbon morphology and properties, making them useful in various applications.
Several analytical methods are used to characterize carbon materials, including X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Raman spectroscopy. These methods allow for the determination of carbon morphology, crystalline structure, and other properties.
Carbon is an essential element for life and is present in all known living organisms. It plays a critical role in the formation of many biological molecules, including DNA, RNA, and proteins.
Carbon is also used as a source of energy in living cells. It is obtained through the process of photosynthesis, where plants convert sunlight into chemical energy in the form of glucose.
Toxicity and Safety in Scientific Experiments
Carbon is generally considered safe and non-toxic. However, some carbon materials, such as carbon nanotubes and graphene, have been shown to have toxic effects on certain cell types and organisms. The toxicity of these materials is still being studied, and precautions are being taken to ensure their safe use in scientific experiments.
Applications in Scientific Experiments
Carbon is used in a wide range of scientific experiments and applications, including:
1. Energy storage: Carbon materials, such as activated carbon and carbon nanotubes, are used in batteries, supercapacitors, and other energy storage devices.
2. Environmental remediation: Carbon materials, such as activated carbon and graphene, are used to purify water and air by adsorbing pollutants.
3. Catalysis: Carbon materials, such as graphene and carbon nanotubes, are used as catalysts in chemical reactions.
4. Drug delivery: Carbon materials, such as carbon nanotubes, are being studied as potential drug delivery systems.
Current State of Research
Carbon research is rapidly evolving and expanding into new areas, including nanotechnology, energy storage, and environmental remediation. There is a growing interest in carbon materials due to their unique properties and potential applications.
Potential Implications in Various Fields of Research and Industry
Carbon has significant implications in various fields of research and industry, such as:
1. Energy: Carbon materials can be used to store and convert energy, making them useful in renewable energy systems.
2. Electronics: Carbon materials, such as graphene and carbon nanotubes, have exceptional electrical properties, making them useful in electronic devices.
3. Healthcare: Carbon-based materials are being studied as potential drug delivery systems and imaging agents.
4. Environment: Carbon materials are being used for environmental remediation, such as water and air purification.
Limitations and Future Directions
There are several limitations to the use of carbon materials, such as their high cost and limited availability. Future research is focused on developing new synthesis methods and improving the performance of carbon materials.
Future directions for carbon research include:
1. Advancing the development of carbon-based materials for energy storage and conversion.
2. Investigating the use of carbon materials for environmental remediation.
3. Developing carbon-based materials for use in drug delivery and imaging.
4. Improving the performance and reducing the cost of carbon materials for industrial applications.
5. Expanding our understanding of the toxicity of carbon materials and developing safe handling and disposal procedures.
Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas.
Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble.
Natural gas, refrigerated liquid (cryogenic liquid) appears as a flammable liquefied gaseous mixture of straight chain hydrocarbons, predominately methane.
Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane.
COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS.
|Molecular Weight||16.043 g/mol|
-258 °F at 760 mm Hg (USCG, 1999)
-258.7 °F at 760 mm Hg (NTP, 1992)
-306 °F (NTP, 1992)
-188 °C (-306 °F) - closed cup
0.55 (NTP, 1992) (Relative to Air)
0.554 at 0 °C (Air = 1)
Relative vapor density (air = 1): 0.6
0.415 to 0.45 at -259.6 °F (USCG, 1999)
0.422 at -256 °F (USCG, 1999)
0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/lite
log Kow = 1.09
-296 °F (USCG, 1999)
-296.5 °F (NTP, 1992)
|Related CAS||64365-11-3 (activated)|
|GHS Hazard Statements||H220: Extremely flammable gas [Danger Flammable gases]|
|Drug Indication||Used as a antidote to treat poisonings following excessive oral ingestion of certain medications or poisons.|
|Pharmacology||Activated charcoal is used as a gastric decontamination agent in emergency clinical settings in case of poison or medication overdose. Studies show that early administration of one dose of activated charcoal can adsorb poison in the stomach and reduce absorption while it also works long after ingestion, by interruption of enterohepatic and enterovascular cycling of poison.|
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07B - Intestinal adsorbents
A07BA - Charcoal preparations
A07BA01 - Medicinal charcoal
|Mechanism of Action||Active charcoal acts by binding to the pharmaceutical drugs or poisons such as organophosphates and decreasing the systemic absorption of toxic agents. Molecules with large volume of distribution, thus likely having higher lipid solubility, tends to bind have better absorptive binding to activated charcoal. Following the administration of activated charcoal, cathartics are indicated to evacuate the charcoal-poison bonded complex from the gastrointestinal tract. Activated charcoal may also have an effect on systemic drug levels by lowering the serum levels of already absorbed drugs or toxins. Many absorbed drugs that undergo significant hepatic metabolism and conjugation are eliminated via bile into the small intestines. When they reach the small intestines, drug conjugates can undergo hydrolysis and return to the enterohepatic circulation. Activated charcoal interferes with this process and binds to the conjugated drug before hydrolysis or the free deconjugated drug before reabsorption.|
258574 mm Hg at 100 °F ; 760 mm Hg at -258.7° F (NTP, 1992)
4.66X10+5 mm Hg at 25 °C
|Impurities||Methanol and carbon monoxide|
Charcoal bezoars are a rare complication of activated charcoal administration. They have been associated with treatments for intoxication with carbamazepine, amitriptyline, theophylline, benzodiazepines and barbiturates. The parasympatholytic effects of the drugs can precipitate or contribute to paralytic ileus, allowing charcoal to accumulate (potentially with remnants of undigested tablets) and form bezoars. Additional factors that influence bowel obstruction secondary to charcoal administration include the dose and timing of activated charcoal therapy, patient age and comorbidities, and previous intra-abdominal surgery. Gastrointestinal complications should be considered whenever activated charcoal is administered. Prompt recognition and treatment at the first sign of ileus or obstruction may prevent bowel necrosis and subsequent perforation/peritonitis. Charcoal-stained vomiting, abdominal distension and ongoing pain should raise the suspicion of mechanical obstruction. ... Gastrografin follow-through /was advocated/ as both a diagnostic and potentially therapeutic tool in incomplete obstruction. However, complete obstruction may signal the need for early laparotomy.
/VET/ ... Six healthy adult dogs were administered 4 g/kg activated charcoal (AC) in a commercially available suspension that contained propylene glycol and glycerol as vehicles. Blood samples were taken before and 1, 4, 6, 8, 12, and 24 hours after the administration of the test suspension /and/ ... analyzed for osmolality, blood gases, and concentrations of lactate, sodium, potassium, serum urea nitrogen, and glucose. ... Three of the 6 dogs vomited between 1 and 3 hours after the administration of the test suspension, and 4 of 6 dogs were lethargic. All dogs drank frequently after AC administration. Commercial AC suspension administered at a clinically relevant dose /significantly increased/ serum osmolality, osmolal gap, and lactate concentration in dogs. These laboratory measures, ...clinical signs ... and increased frequency of drinking might complicate the diagnosis or monitoring of some intoxications (such as ethylene glycol) in dogs that have previously received AC suspension containing propylene glycol, glycerol, or both as vehicles.
Although activated charcoal is widely used for the treatment of self-poisoning, its effectiveness is unknown. An important consideration is patient compliance since poor compliance will limit effectiveness. ... 1,103 patients randomized to single or multiple (six doses q4h) 50 g doses of superactivated charcoal were prospectively observed. Charcoal was given by study doctors who recorded the amount ingested and the amount of persuasion required for the patients to drink the charcoal. ... 559 patients were randomized to receive one dose and 544 to receive six doses. Data was available for 1,071 (97%) patients. Eighty-eight were unable to complete their course; 98 required a NG tube, leaving 885 patients that received the first dose by mouth. The mean estimated amount of the prescribed dose of charcoal taken orally as a single or first dose was 83% (95% C.I. 82-84%). For patients receiving multiple doses, this amount fell over the next five doses to 66% (63-69%). While only 3.2% of patients refused the first dose, 12.3% refused the sixth. Relatively less persuasion was required for patients ingesting the first or single dose; 38% of patients required intense persuasion by the sixth dose.
... The incidence of aspiration pneumonia in intubated overdose patients who then received activated charcoal (AC) /was estimated by /... a retrospective review from January 1994 to April 1997 of intubated patients who then received AC. Patients were transferred to, or primarily treated at, an 843-bed tertiary medical center with an annual emergency department volume of 100,000 patients. Objective evidence of infiltrate on chest radiograph during initial 48 hr of hospitalization was used to determine the incidence of aspiration pneumonia. Patients with known preexisting pneumonia or with administration of AC before intubation were excluded. There were 64 patients identified. Fourteen were excluded for clinical aspiration before intubation, receiving activated charcoal before intubation, or abnormal immediate post-intubation chest radiographs. The remaining 50 patients, ages 1-64 years, 33% male, overdosing on a large variety of substances, required acute intubation and then received AC. Only two patients of these 50 (4%) with initial negative radiographs developed a new infiltrate after intubation and AC. Administration of AC to intubated overdose patients is associated with a low incidence of aspiration pneumonia.
For more Drug Warnings (Complete) data for ACTIVATED CHARCOAL (16 total), please visit the HSDB record page.
|Use Classification||Fire Hazards -> Flammable - 4th degree|
|Methods of Manufacturing||
Prepared commercially from natural gas or by fermentation of cellulose and sewage sludge.
Pure carbon combines directly with pure hydrogen at temperatures above 1100 °C forming methane. Above 1500 °C amount of methane formed increases with temperature.
From natural gas by absorption or adsorption
From coal mines for use as fuel gas.
For more Methods of Manufacturing (Complete) data for METHANE (8 total), please visit the HSDB record page.
|General Manufacturing Information||
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Wholesale and retail trade
Natural gas: ACTIVE
American natural gas is about 85% methane.
Due to environmental pressures, the use of methane in the production of several halogenated products is decreasing rapidly
|Analytic Laboratory Methods||Headspace gas chromatography (GC) has been used to determine the concn of methane in the atmosphere. Detector tubes using a colorimetric assay and direct reading instruments (eg flame ionization detection, catalytic combustion, and thermal conductivity detection) have also been used to determine methane concn in the air.|
|Clinical Laboratory Methods||Because of its volatility, methane concn are easily determined /in blood and tissues/ using headspace GC (gas chromatography) techniques.|
Store in a cool, dry, well-ventilated location. Separate from halogens and oxygen. Outside or detached storage is preferred.
Protect against physical damage. ... Isolate from oxidizing agents. Prohibit open flame. Inspect for leakage occasionally.
It was concluded that carbon black distributed throughout the lung tissue provided a greater contact surface area for the adsorbed carcinogen benzopyrene and facilitated the increased desorption and resorption of the carcinogen. Justification for this conclusion was based on the observation that tumor production occurred only in the groups of rats that received benzopyrene adsorbed on carbon blacks. Although this may be a valid conclusion, carbon black also might have acted as an irritant promoter in the groups that received benzopyrene adsorbed on carbon black.
It was noted that some of the 3,4-benzopyrene in ... acetone solution acted as a free carcinogen /when 240 mice were painted with 3,4-benzopyrene adsorbed onto carbon black/, because this solvent eluted 10-23% of the adsorbed cmpd from carbon black. Dry powders of adsorbed and unadsorbed carcinogens were also tested, and it was found that, after 24 mo, none of the mice rubbed with either dry adsorbed carcinogen or dry carbon black developed any tumors. Twelve percent of the mice treated with dry unadsorbed carcinogen developed tumors. It was concluded that the carbon blacks tested did effectively block the carcinogenicity of 3,4-benzopyrene, although in differing degrees.
... The interaction effects of a single intratracheal instillation of ultrafine carbon black (CB) particles and staphylococcal lipoteichoic acid (LTA) on early pulmonary inflammation in male BALB/c mice /were studied/. ... The cellular profile, cytokine and chemokine levels in the bronchoalveolar lavage (BAL) fluid, and expression of chemokine and toll-like receptor (TLR) mRNAs in lungs /were measured/. LTA produced a dose-related increase in early pulmonary inflammation, which was characterized by (1) influx of polymorphonuclear neutrophils (PMNs) and (2) induction of interleukin (IL)-6, tumor necrosis factor (TNF)-alpha, macrophage inflammatory protein (MIP)-1alpha/CCL3, but no effect on monocyte chemoattractant protein (MCP)-1/CCL2 at 24 hr after instillation. Levels of some proinflammatory indicators and TLR2-mRNA expression were significantly increased by 14 nm or 95 nm CB (125 ug) and low-dose LTA (10 ug) treatment compared to CB or LTA alone at 4 hr after instillation. Notably, PMN levels and production of IL-6 and CCL2 in the 14 nm CB + LTA were significantly higher than that of 95 nm CB + LTA at 4 hr after instillation. However, at 24 hr after instillation, only PMN levels were significantly higher in the 14 nm CB + LTA than 95 nm CB + LTA but not the cytokines and chemokines. These data show additive as well as synergistic interaction effects of 14 nm or 95 nm ultrafine CB particles and LTA. /It was suggested/ that early pulmonary inflammatory responses in male BALB/c mice may be induced in a size-specific manner of the CB particles used...
... Respiratory syncytial virus (RSV) is the major cause of bronchiolitis and pneumonia in infants and may lead to the development of asthma in childhood. To determine whether particle exposure modulates the immune response to RSV, eight-week-old female BALB/c mice received an intratracheal (it) instillation of either 40 ug ultrafine carbon black (CB) particles or vehicle. The following day, mice were intratracheally instilled with either 106 pfu RSV or uninfected media. End points were examined 1, 2, 4, 7, and 10 days during RSV infection. Compared with RSV alone, tumor necrosis factor-alpha (TNF-alpha) protein was reduced in the bronchoalveolar lavage fluid (BALF) on days 1 and 2 of infection; there was also a reduction in BALF lymphocyte numbers on day 4, which correlated with reductions in both IFN-gamma-inducible protein (IP-10), lymphotactin, and IFN-gamma mRNAs in the lungs of RSV + CB mice. Multiprobe ribonuclease protection assays of RSV + CB lung tissue showed no changes in the RSV-associated chemokines regulated upon activation, normal T cell expressed and secreted (RANTES), eotaxin, monocyte chemoattractant protein (MCP-1), macrophage inflammatory protein (MIP)-1 alpha or MIP-1 beta. Viral titers in RSV + CB mice were lower than RSV on days 2-4 of infection. By day 7 of infection, however, neutrophil numbers, proinflammatory cytokine mRNA expression, and protein levels of TNF-alpha and the Th2 cytokine interleukin (IL)-13 were increased in the lungs of RSV + CB mice, indicating an exacerbation of infection. These data indicate that preexposure to ultrafine particles induces an inflammatory milieu promoting allergic immune responses rather than IFNgamma production necessary for microbial defense.
Male Wistar rats were treated by ozone or carbon black (CB) alone as well as in combination. Intratracheal instillation with various amounts of CB was followed either by an acute 7-day or subchronic 2-month ozone exposure (0.5 ppm). Two functional parameters were investigated in alveolar macrophages from bronchoalveolar lavagates, the phagocytotic capacity and the chemotactic migration capability. In the phagocytosis assay, the percentage of phagocytizing macrophages decreased significantly in the CB-exposed groups whereas the ozone groups remained close to or at the control level after 7 days and 2 months of exposure, respectively. The number of ingested particles per macrophage and the formation of superoxide anion radicals were not changed after a 7-day exposure to ozone compared to the control group but were increased after a 2-month ozone exposure. However, a reduction was found in the CB groups. A stimulating effect of ozone was observed in the combined groups. Chemotactic migration was generally retarded in the CB-treated groups. From the results it can be concluded that ozone is able to stimulate the phagocytotic and chemotactic activity of alveolar macrophages whereas CB impairs these functions.
The adsorptive capacity of activated charcoal may be decreased by concurrent use of polyethylene glycol and iso-osmolar electrolyte solution (PEG-ELS) for whole-bowel irrigation.
The adsorptive efficacy of activated charcoal may be decreased by the emesis induced by ipecac syrup; if both are to be used in the management of oral poisoning, activated charcoal should be administered after vomiting has ceased. The emetic properties of ipecac are apparently not substantially affected by the administration of activated charcoal. In some studies of healthy individuals, the emetic effects of ipecac syrup were not decreased when activated charcoal was administered within 10 minutes following administration of ipecac syrup, but prior to emesis. However, activated charcoal has been reported to adsorb ipecac alkaloids, and concurrent administration of activated charcoal and ipecac syrup is inconsistent with current practice.
Acetylcysteine may be administered orally concomitantly with activated charcoal without impairment of its efficacy. Although acetylcysteine is adsorbed by activated charcoal in vitro, studies in humans indicate that efficacy of orally administered acetylcysteine is not substantially affected by the administration of activated charcoal. Alternatively, IV administration of acetylcysteine obviates concerns about interactions between activated charcoal and orally administered acetylcysteine.
In general, activated charcoal can decrease the absorption of and therapeutic response to other orally administered drugs.Medications other than those used for GI decontamination or antidotes for ingested toxins should not be taken orally within 2 hours of administration of activated charcoal; if necessary, concomitant drug therapy can be given parenterally.
The purpose of this study is to determine whether activated charcoal is more effective in the presence of concurrent anticholinergic activity. ... A three-limbed randomized crossover study in 10 healthy volunteers was completed to determine the ability of a 50 g dose of activated charcoal to reduce the bioavailability of a simulated overdose of acetaminophen (12 x 325 mg tablets) in the presence and absence of a concurrently present anticholinergic drug, atropine (0.01 mg/kg im administered 15 min prior to the acetaminophen ingestion). ... After the acetaminophen ingestion, median Cmax occurred at 1 hr for all three exposures but was lower in the atropine-treated study arm (31+/-19 mg/L) than in the control or charcoal alone intervention arms (49+/-13 and 51+/-16 mg/L, respectively) (P<0.05). Compared to the control area under the serum concentration vs. time curve, a single dose of activated charcoal 1 hr after drug ingestion reduced acetaminophen bioavailability by 20% (95% CI 4-36%) and by 47% (95% CI 35-59%) in the presence of atropine (P<0.05 atropine plus charcoal vs. charcoal alone). /It was concluded that the/... data support the belief that activated charcoal is more effective in the presence of anticholinergic activity...
|Stability Shelf Life||IF.../CHARCOAL/ IS STORED.../SRP: OPEN TO ATMOSPHERE/, IT GRADUALLY ADSORB VAPORS FROM AIR AND BECOMES WORTHLESS.|
Shimoishi K, Anraku M, Kitamura K, Tasaki Y, Taguchi K, Hashimoto M, Fukunaga E, Maruyama T, Otagiri M: An oral adsorbent, AST-120 protects against the progression of oxidative stress by reducing the accumulation of indoxyl sulfate in the systemic circulation in renal failure. Pharm Res. 2007 Jul;24(7):1283-9. Epub 2007 Mar 27. [PMID:17387602]
Eddleston M, Juszczak E, Buckley NA, Senarathna L, Mohamed F, Dissanayake W, Hittarage A, Azher S, Jeganathan K, Jayamanne S, Sheriff MR, Warrell DA: Multiple-dose activated charcoal in acute self-poisoning: a randomised controlled trial. Lancet. 2008 Feb 16;371(9612):579-87. doi: 10.1016/S0140-6736(08)60270-6. [PMID:18280328]
Zawahir S, Gawarammana I, Dargan PI, Abdulghni M, Dawson AH: Activated charcoal significantly reduces the amount of colchicine released from Gloriosa superba in simulated gastric and intestinal media. Clin Toxicol (Phila). 2017 May 23:1-5. doi: 10.1080/15563650.2017.1325897. [PMID:28535126]
Ronowicz J, Kupcewicz B, Palkowski L, Krysinski J: Development and optimization of the activated charcoal suspension composition based on a mixture design approach. Acta Pharm. 2015 Mar;65(1):83-90. doi: 10.1515/acph-2015-0005. [PMID:25781707]
Moon J, Chun B, Song K: An exploratory study; the therapeutic effects of premixed activated charcoal-sorbitol administration in patients poisoned with organophosphate pesticide. Clin Toxicol (Phila). 2015 Feb;53(2):119-26. doi: 10.3109/15563650.2014.1001516. Epub 2015 Jan 22. [PMID:25608917]
Yousefi G, Bizhani M, Jamshidzadeh A, Gholamzadeh S: Comparison of activated charcoal and sodium polystyrene sulfonate resin efficiency on reduction of amitriptyline oral absorption in rat as treatments for overdose and toxicities. Iran J Basic Med Sci. 2017 Jan;20(1):46-52. doi: 10.22038/ijbms.2017.8092. [PMID:28133524]
Derlet RW, Albertson TE: Activated charcoal--past, present and future. West J Med. 1986 Oct;145(4):493-6. [PMID:3538661]
Spector R, Park GD: New roles for activated charcoal. West J Med. 1986 Oct;145(4):511-2. [PMID:3788134]
Guss DA: Emergency medicine: activated charcoal-the first-line agent in cases of overdose. West J Med. 1989 Jul;151(1):63. [PMID:18750603]
Neuvonen PJ: Clinical pharmacokinetics of oral activated charcoal in acute intoxications. Clin Pharmacokinet. 1982 Nov-Dec;7(6):465-89. [PMID:6761032]
World Health Organization Model List of Essential Medicines (19th List)
World Health Organization Model Formulary2008
BASG: iCOmas (Acetylene, Carbon Monoxide, Methane) Inhalation Gas
Kim, Dong-Cheol; Quang, Tran Hong; Ngan, Nguyen Thi Thanh; Yoon, Chi-Su; Sohn, Jae Hak; Yim, Joung Han; Feng, Yu; Che, Yongsheng; Kim, Youn-Chul; Oh, Hyuncheol; Dihydroisocoumarin Derivatives from Marine-Derived Fungal Isolates and Their Anti-inflammatory Effects in Lipopolysaccharide-Induced BV2 Microglia, Journal of Natural Products, 7812, 2948-2955. DOI:10.1021/acs.jnatprod.5b00614 PMID:26651366
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